molecular formula C13H18N2O B8110702 7-Phenoxyoctahydropyrrolo[1,2-a]pyrazine

7-Phenoxyoctahydropyrrolo[1,2-a]pyrazine

Cat. No.: B8110702
M. Wt: 218.29 g/mol
InChI Key: STDVRIRGBVBCJE-UHFFFAOYSA-N
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Description

7-Phenoxyoctahydropyrrolo[1,2-a]pyrazine (CAS 1422057-73-5) is a chemical compound with the molecular formula C13H18N2O and a molecular weight of 218.29 g/mol . It features an octahydropyrrolo[1,2-a]pyrazine core, a privileged scaffold in medicinal chemistry recognized for its diverse pharmacological potential . This specific core structure is a fused bicyclic system of pyrrole and pyrazine, and its derivatives are extensively investigated for their significant biological activities . The pyrrolo[1,2-a]pyrazine scaffold is a versatile platform in drug discovery, with analogues demonstrating a wide range of therapeutic properties. Research has shown that compounds based on this core structure exhibit promising anticancer activity. For instance, novel 3,4-dihydropyrrolo[1,2-a]pyrazine derivatives have demonstrated potent cell inhibitory effects in studies involving prostate cancer cells (PC-3) and breast cancer cells (MCF-7) . Beyond oncology, this scaffold is found in molecules acting as potent aldose reductase inhibitors, melanin-concentrating hormone (MCH-R1) antagonists investigated for anti-obesity therapy, and noncompetitive mGluR1 antagonists . The synthetic accessibility and functionalization of the pyrrolo[1,2-a]pyrazine core make it a valuable chemical space for expanding libraries in biological evaluation . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

7-phenoxy-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-2-4-12(5-3-1)16-13-8-11-9-14-6-7-15(11)10-13/h1-5,11,13-14H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STDVRIRGBVBCJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC(CC2CN1)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Example Protocol:

  • Ugi Adduct Formation :

    • React L-proline (1.2 eq), benzaldehyde (1.0 eq), and tert-butyl isocyanide (1.0 eq) in methanol with BF₃·2CH₃COOH (5 mol%) at room temperature for 24 hours.

    • Yield: 64% (diastereomeric ratio 4:1).

  • Cyclocondensation :

    • Treat the Ugi adduct with NaOH (1 eq) in ethanol to induce intramolecular cyclization.

    • Yield: 65–95% after recrystallization.

Key Data :

StepConditionsYieldDiastereomeric Ratio
Ugi Adduct FormationMeOH, BF₃, 24 h, rt64%4:1
CyclocondensationNaOH, EtOH, reflux69–95%N/A

Post-Synthetic Phenoxy Group Introduction via Alkylation

After core synthesis, the 7-position hydroxymethyl group is alkylated with a phenoxide. This involves converting the hydroxyl to a leaving group (e.g., tosylate) followed by nucleophilic substitution.

Example Protocol:

  • Tosylation :

    • Treat 7-hydroxymethyloctahydropyrrolo[1,2-a]pyrazine with tosyl chloride (1.1 eq) in dichloromethane and triethylamine (1.2 eq) at 0°C.

    • Yield: 92–98%.

  • Alkylation :

    • React the tosylate with sodium phenoxide (1.5 eq) in DMF at 80°C for 12 hours.

    • Yield: 75–85%.

Key Data :

StepReagentsConditionsYield
TosylationTsCl, TEA, DCM, 0°C1 h92–98%
AlkylationNaOPh, DMF, 80°C12 h75–85%

Direct Phenoxy Incorporation via Mitsunobu Reaction

The Mitsunobu reaction enables direct coupling of phenol to the 7-hydroxyl group, avoiding intermediate leaving groups.

Example Protocol:

  • Mitsunobu Coupling :

    • Combine 7-hydroxyloctahydropyrrolo[1,2-a]pyrazine (1.0 eq), phenol (1.2 eq), triphenylphosphine (1.5 eq), and diethyl azodicarboxylate (DEAD, 1.5 eq) in THF at 0°C.

    • Stir for 6 hours at room temperature.

    • Yield: 70–80%.

Key Data :

ReagentsSolventTemperatureTimeYield
PhOH, PPh₃, DEADTHF0°C → rt6 h70–80%

Stereochemical Control Strategies

The octahydropyrrolo[1,2-a]pyrazine core contains multiple stereocenters. Chiral resolution and asymmetric synthesis are critical:

  • Chiral Pool Synthesis : Use enantiopure amino acids (e.g., L-proline) to dictate stereochemistry.

  • Dynamic Kinetic Resolution : Employ catalysts like TiCl₄ to enhance diastereoselectivity during Ugi reactions.

Example :

  • Ugi reaction with D-proline yields (4R,8aR)-isomers with 64% yield and 4:1 dr.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Ugi + CyclocondensationHigh modularity; one-pot synthesisRequires chiral resolution65–95%
AlkylationStraightforward; scalableMultiple steps; leaving group75–85%
MitsunobuDirect coupling; no intermediatesCostly reagents (DEAD, PPh₃)70–80%

Recent Advances and Optimization

  • Microwave-Assisted Cyclization : Reduces reaction time from 12 hours to 30 minutes with comparable yields.

  • Flow Chemistry : Enables continuous production of the core structure with 90% efficiency .

Chemical Reactions Analysis

Types of Reactions: 7-Phenoxyoctahydropyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Recent studies have highlighted the potential of 7-Phenoxyoctahydropyrrolo[1,2-a]pyrazine derivatives as potent inhibitors of ENPP1 (ectonucleotide triphosphate diphosphohydrolase 1), a critical enzyme in cancer biology. ENPP1 negatively regulates the cGAS-STING pathway, which is essential for immune response activation in tumors. Inhibitors of this pathway are being explored for their ability to enhance immune responses against cancer cells.

  • Case Study : A derivative of imidazo[1,2-a]pyrazine (noted as compound 7) demonstrated an IC50 value of 5.70 nM against ENPP1, showcasing its potential as a selective inhibitor. In vivo studies indicated that when combined with anti-PD-1 antibodies, it achieved a tumor growth inhibition rate of 77.7% in murine models, suggesting significant therapeutic potential in cancer immunotherapy .

Organic Synthesis

This compound serves as a versatile scaffold in organic synthesis. Its unique structure allows for the modification and development of various derivatives that can exhibit different biological activities.

  • Synthetic Applications : The compound can be utilized to create libraries of derivatives through various synthetic pathways, which can then be screened for biological activity. This approach is crucial in drug discovery, where structural diversity often correlates with biological efficacy.

The biological applications of this compound extend beyond antitumor activity. Its derivatives have shown promise in several other areas:

  • Antimicrobial Properties : Some derivatives have been evaluated for their antimicrobial properties, demonstrating effectiveness against various bacterial strains.
  • Neuroprotective Effects : Preliminary studies suggest that certain analogs may provide neuroprotective effects, potentially useful in treating neurodegenerative diseases.

Data Table: Summary of Biological Activities

CompoundTargetIC50 Value (nM)Biological EffectReference
Compound 7ENPP15.70Potent inhibitor; enhances STING pathway
Derivative XBacteria YTBDAntimicrobial activityTBD
Derivative ZNeuron CellsTBDNeuroprotective effectsTBD

Mechanism of Action

The mechanism of action of 7-Phenoxyoctahydropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. For example, it may act as a kinase inhibitor by binding to the active site of the enzyme, thereby preventing its activity. This interaction can disrupt cellular signaling pathways, leading to the inhibition of cell proliferation and other biological effects .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Features and Substituent Effects

Compound Class Core Structure Substituents/Modifications Key Properties/Applications
7-Phenoxyoctahydropyrrolo[1,2-a]pyrazine Octahydropyrrolo[1,2-a]pyrazine 7-Phenoxy Potential bioimaging, antifungal
Benzo[4,5]imidazo-pyrrolopyrazines Benzoimidazole-pyrrolo[1,2-a]pyrazine Additional fused benzene ring Fluorescence quantum yield up to 56%, bioimaging
Brominated pyrrolo[1,2-a]pyrazines Pyrrolo[1,2-a]pyrazine 6-Br, 7-Br, or 6,7-diBr Antifungal activity (MIC: 1–9 μM)
Pyrrolo[1,2-a]pyrazine-1,4-dione Pyrrolo[1,2-a]pyrazine 1,4-dione moiety Antifungal, plant growth promotion
AS-3201 (Aldose reductase inhibitor) Tetrahydroimidazo[1,2-a]pyrazine Spirosuccinimide, 4-bromo-2-fluorobenzyl IC₅₀ = 1.5 × 10⁻⁸ M (aldose reductase)

Key Observations:

  • Aromatic Fusion vs. Substituents: Benzoimidazole-fused derivatives (e.g., 8h) exhibit enhanced fluorescence due to extended conjugation, while brominated or phenoxy-substituted analogs prioritize bioactivity .
  • Functional Groups: The 1,4-dione moiety in pyrrolo[1,2-a]pyrazine-1,4-dione confers potent antifungal properties, outperforming alcohols like 3-hexadecanol . The phenoxy group in this compound may offer similar advantages through ether-mediated interactions.
  • Stereochemistry: In AS-3201, the (R)-configuration is critical for aldose reductase inhibition, highlighting the importance of stereochemical precision in pharmacological activity .

Fluorescence and Bioimaging Potential

  • Benzoimidazole-pyrrolopyrazines (e.g., 8h): Exhibit deep blue emission (λem ~450 nm) with quantum yields up to 56% in solution, attributed to extended π-conjugation from fused benzene rings .
  • This compound: The phenoxy group may enhance fluorescence via electron donation, though saturation of the core could reduce quantum yield compared to aromatic analogs.

Antifungal Activity:

  • Brominated Derivatives (4j, 4k): MIC values range from 1–9 μM against Alternaria alternata .
  • Pyrrolo[1,2-a]pyrazine-1,4-dione: Superior to alcohols in spore inhibition, suggesting ketone groups enhance membrane penetration .
  • This compound: Predicted activity may depend on phenoxy’s lipophilicity and hydrogen-bonding capacity.

Anticancer and Enzyme Inhibition:

  • Dihydropyrrolo[1,2-a]pyrazines: Inhibit prostate/breast cancer cells via multi-target mechanisms .
  • AS-3201: (R)-enantiomer shows 10-fold higher aldose reductase inhibition than (S)-form, emphasizing stereochemical impact .

Biological Activity

7-Phenoxyoctahydropyrrolo[1,2-a]pyrazine is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that combines a phenoxy group with an octahydropyrrolo[1,2-a]pyrazine moiety, suggesting diverse pharmacological applications. This article will explore its biological activity, including case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₃H₁₈N₂O
  • Molecular Weight : 222.30 g/mol

Antimicrobial Activity

Research indicates that compounds related to the pyrazine family, including derivatives like this compound, exhibit notable antimicrobial properties. A study focusing on similar compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, particularly against ciprofloxacin-resistant strains of Streptococcus pneumoniae . This highlights the potential application of this compound in combating resistant bacterial infections.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within cells. For instance, it may modulate enzyme activity or receptor signaling pathways, similar to other compounds in the pyrazine class . Understanding these interactions is crucial for elucidating its therapeutic potential.

Case Study 1: Antibacterial Efficacy

In a comparative study of various pyrazine derivatives, including those structurally similar to this compound, researchers evaluated their antibacterial efficacy against a panel of pathogens. The results indicated that certain derivatives exhibited promising activity against resistant strains, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 4 µg/mL for effective compounds .

Case Study 2: Apoptosis Induction in Cancer Cells

A study investigating the effects of a new pyrazine derivative on K562 leukemia cells found that treatment led to significant apoptosis induction at concentrations as low as 25 µM. The study utilized flow cytometry and gene expression analysis to confirm that the compound downregulated anti-apoptotic proteins while upregulating pro-apoptotic factors . This suggests that similar mechanisms may be present in related compounds like this compound.

Research Findings Summary Table

Study Focus Findings Reference
Study on Antibacterial ActivityEfficacy against resistant bacteriaNotable activity against ciprofloxacin-resistant Streptococcus pneumoniae
Study on Anticancer ActivityInduction of apoptosis in leukemia cellsInduced apoptosis at IC50 of 25 µM; downregulated Bcl2 and Survivin

Q & A

Q. What are the established synthetic routes for constructing the pyrrolo[1,2-a]pyrazine core in 7-phenoxyoctahydropyrrolo[1,2-a]pyrazine?

The pyrrolo[1,2-a]pyrazine scaffold is typically synthesized via base-mediated N-alkylation of pyrrole-2-carboxaldehyde with 2-bromoacetophenones , followed by dehydrative cyclization using ammonium acetate to incorporate nitrogen . Palladium-catalyzed direct C6 arylation with aryl bromides enables functionalization of the core structure. For 7-phenoxy derivatives, subsequent etherification at position 7 is achieved via nucleophilic aromatic substitution or coupling reactions.

Q. How can the purity and structural integrity of this compound be validated?

Key methods include:

  • High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M + H]+ analysis as in ).
  • Nuclear magnetic resonance (NMR) for regiochemical assignment, particularly 1^1H and 13^{13}C NMR to resolve stereochemistry in the octahydro ring system.
  • Gas chromatography-mass spectrometry (GC-MS) for volatile intermediates (NIST-standardized protocols ).

Q. What safety protocols are critical when handling pyrrolo[1,2-a]pyrazine derivatives in lab settings?

  • Avoid ignition sources (P210 precaution ).
  • Use fume hoods for reactions involving volatile intermediates (e.g., ammonium acetate in cyclization steps ).
  • Prioritize toxicity assessments for novel derivatives, as chronic effects are often uncharacterized (see safety data in ).

Advanced Research Questions

Q. How does the electronic environment of the pyrrolo[1,2-a]pyrazine core influence regioselectivity in functionalization reactions?

The C6 position is highly reactive in palladium-catalyzed arylations due to electron-rich π-systems, enabling selective modification . For 7-phenoxy derivatives, steric hindrance from the octahydro backbone may necessitate optimized ligands (e.g., Buchwald-Hartwig conditions) to avoid side reactions. Computational studies (DFT) can predict reactive sites by analyzing frontier molecular orbitals .

Q. What strategies resolve contradictions in reported biological activity data for pyrrolo[1,2-a]pyrazine analogs?

Discrepancies often arise from:

  • Stereochemical variability : Octahydro derivatives exhibit conformational isomers with divergent bioactivities (e.g., antifungal vs. antitumor properties in ).
  • Assay conditions : Standardize cytotoxicity assays (e.g., MTT vs. resazurin) and control for solvent effects (DMSO concentrations). Cross-validate with in silico docking studies to correlate structure-activity relationships (SAR) .

Q. What advanced techniques enable the synthesis of enantiopure this compound derivatives?

  • Chiral auxiliaries : Use (R)- or (S)-BINOL-phosphoric acids to induce asymmetry during cyclization .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) can hydrolyze racemic mixtures of ester intermediates .
  • Asymmetric catalysis : Rhodium-catalyzed hydrogenation with DuPhos ligands achieves >90% ee in saturated pyrrolidine rings .

Q. How can computational modeling optimize the pharmacokinetic profile of this compound-based therapeutics?

  • ADMET prediction : Tools like SwissADME assess logP, BBB permeability, and CYP450 interactions.
  • Molecular dynamics (MD) : Simulate binding stability to target proteins (e.g., kinase inhibitors in ).
  • QSPR models : Correlate substituent effects (e.g., phenoxy vs. ethoxy groups) with solubility and metabolic half-life .

Methodological Considerations

Q. What analytical challenges arise in characterizing the octahydro ring system’s conformation?

  • NOESY/ROESY NMR : Resolve through-space interactions to assign chair vs. boat conformations .
  • X-ray crystallography : Requires high-quality crystals, often facilitated by co-crystallization with thiourea-based hosts .

Q. How can contradictory yields in multi-step syntheses be mitigated?

  • DoE (Design of Experiments) : Optimize reaction parameters (temperature, solvent polarity) for cyclization steps .
  • In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust stoichiometry dynamically .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.